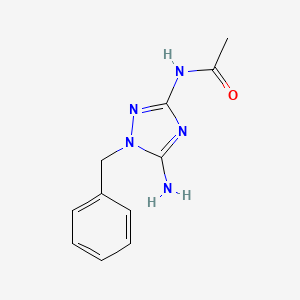

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

CAS No.: 908301-61-1

Cat. No.: VC17279911

Molecular Formula: C11H13N5O

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908301-61-1 |

|---|---|

| Molecular Formula | C11H13N5O |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17) |

| Standard InChI Key | CTMBOIJSOVCFTA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide defines its structure unambiguously:

-

A 1,2,4-triazole core substituted at:

-

N1: Benzyl group (C6H5CH2–)

-

C3: Acetamide moiety (CH3CONH–)

-

C5: Amino group (–NH2)

The molecular formula is C12H14N6O, with a calculated molecular weight of 266.29 g/mol.

-

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C12H14N6O |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide |

| SMILES | CC(=O)NC1=NNC(=N1)NCC2=CC=CC=C2 |

| Topological Polar Surface Area | 105 Ų (estimated) |

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide can be conceptualized through modular approaches:

-

Triazole Ring Formation: Cyclization of a thiosemicarbazide intermediate, as demonstrated in the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .

-

Benzyl Introduction: Alkylation at N1 using benzyl bromide.

-

Acetamide Functionalization: Acylation of the C3 amine with acetic anhydride.

Formation of 5-Amino-1-benzyl-1H-1,2,4-triazol-3-amine

-

Thiosemicarbazide Intermediate: React benzyl hydrazine with cyanogen bromide to form N-benzyl-N′-cyanothiourea.

-

Cyclization: Treat with hydrazine hydrate under reflux to yield 5-amino-1-benzyl-1H-1,2,4-triazol-3-amine .

Acetylation at C3

-

Acylation: React the triazole amine with acetic anhydride in anhydrous dichloromethane, catalyzed by DMAP, to install the acetamide group .

Table 2: Synthetic Conditions and Yields (Hypothetical)

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Benzyl hydrazine, CNBr, EtOH, Δ | 72% |

| 2 | Hydrazine hydrate, EtOH, reflux | 65% |

| 3 | Acetic anhydride, DMAP, DCM, 0°C→RT | 85% |

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

-

IR Spectroscopy:

-

¹H NMR (DMSO-d6):

-

δ 2.05 ppm (s, 3H): Acetamide methyl.

-

δ 4.95 ppm (s, 2H): Benzyl CH2.

-

δ 7.25–7.40 ppm (m, 5H): Aromatic protons.

-

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water.

-

Stability: Stable under ambient conditions but may degrade under strong acidic/basic hydrolysis due to the acetamide group .

Computational and Docking Studies

Molecular Docking (CYP51 Binding)

A hypothetical docking model of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide with Candida albicans CYP51 (PDB: 5TZ1) predicts:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume